1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and fluorinated hydrazine derivatives, followed by cyclization to form the pyrazole ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-Cyclopropyl-1H-pyrazol-4-amine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological properties.
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: A more complex derivative with additional functional groups, used in specific therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9ClFN3 |
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Molecular Weight |
177.61 g/mol |
IUPAC Name |
1-cyclopropyl-5-fluoropyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c7-6-5(8)3-9-10(6)4-1-2-4;/h3-4H,1-2,8H2;1H |
InChI Key |
LOZALQNQKWAANE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(C=N2)N)F.Cl |
Origin of Product |
United States |
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